1,1'-[(Methylethanediylidene)dinitrilo]diguanidine
Description
Properties
Molecular Formula |
C5H12N8 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)/b10-2-,11-3- |
InChI Key |
MXWHMTNPTTVWDM-XVVXZDBVSA-N |
Isomeric SMILES |
C/C(=N/N=C(N)N)/C=N\N=C(N)N |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Condensation of Methylglyoxal 1-Oxime with Aminoguanidine
The most widely documented method involves the condensation of methylglyoxal 1-oxime (derived from acetone) with aminoguanidine hydrochloride under acidic conditions.
Procedure :
-
Oxidation of Acetone : Acetone is treated with butyl nitrite in the presence of catalytic hydrochloric acid to yield methylglyoxal 1-oxime.
-
Condensation Reaction : The oxime intermediate is reacted with aminoguanidine in hot aqueous HCl. The reaction proceeds via nucleophilic attack of the aminoguanidine’s primary amine groups on the carbonyl carbon of methylglyoxal 1-oxime, forming a bis-guanylhydrazone structure.
Key Conditions :
This method is favored for its simplicity and scalability, though yields are moderate (50–70%) due to competing side reactions, such as over-condensation or hydrolysis of intermediates.
Radiolabeled Synthesis via Hemithioketal Intermediate
A specialized route for synthesizing carbon-14-labeled MGBG employs a hemithioketal intermediate:
Steps :
-
Methylation of [14C]-Potassium Acetate : Labeled potassium acetate reacts with dimethyl sulfate in hexamethylphosphoramide (HMPT) to form the corresponding methyl ester.
-
Formation of Hemithioketal : The ester reacts with sodium dimethylsulfoxide in dimethyl sulfoxide (DMSO), generating a radiolabeled hemithioketal.
-
Final Condensation : The hemithioketal is condensed with aminoguanidine in a DMSO-water mixture, yielding [14C]-MGBG.
Advantages :
Optimization of Reaction Parameters
Acid Catalysis and Solvent Effects
The use of HCl as a catalyst accelerates imine formation but requires precise control to avoid decomposition. Aqueous solvents enhance solubility of aminoguanidine, while polar aprotic solvents like DMSO improve reaction rates for radiolabeled syntheses.
Temperature and Time Dependence
Elevated temperatures (70–100°C) drive the reaction to completion within 2–6 hours. Prolonged heating beyond 8 hours reduces yields due to degradation.
Purification and Characterization
Isolation Techniques
Analytical Data
-
Spectroscopy :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Oxidized derivatives of 1,1’-[(Methylethanediylidene)dinitrilo]diguanidine.
Reduction: Reduced amine derivatives.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Antitumor Activity
1,1'-[(Methylethanediylidene)dinitrilo]diguanidine has been extensively studied for its antitumor properties. Research indicates that it exhibits anti-proliferative effects on various cancer cell lines. Notably:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in tumor cells by disrupting cellular metabolism and promoting oxidative stress. This mechanism has been observed in studies involving Ehrlich ascites carcinoma cells and B16 melanoma cells .
- Inhibition of Cell Proliferation : The compound acts as a potent inhibitor of S-adenosyl-L-methionine decarboxylase, an enzyme crucial for cell proliferation in cancer cells. This inhibition leads to reduced tumor growth rates and enhanced sensitivity to other chemotherapeutic agents .
Case Studies
Several case studies highlight the efficacy of this compound in cancer treatment:
- Ehrlich Ascites Carcinoma : In a study examining the effects of this compound on Ehrlich ascites carcinoma cells, it was found to significantly inhibit cell growth when used alone or in combination with other chemotherapeutics like cisplatin. The combination therapy demonstrated enhanced efficacy by targeting multiple pathways involved in tumor progression .
- Neuroprotective Effects : Beyond oncology, there is emerging research suggesting that this compound may also possess neuroprotective properties. Studies indicate that it can modulate nitric oxide levels in cells, which may have implications for neurodegenerative diseases .
Summary of Findings
The following table summarizes key research findings regarding the applications of this compound:
Mechanism of Action
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine exerts its effects by inhibiting the enzyme S-adenosylmethionine decarboxylase, which is involved in the biosynthesis of polyamines . By inhibiting this enzyme, the compound reduces the levels of polyamines in cells, leading to decreased cell proliferation and potential antineoplastic effects .
Comparison with Similar Compounds
Structural Analogues
Aliphatic Diguanidines
- 1,1'-(Nonane-1,9-diyl)diguanidine (Dataset E, ): This compound has a 9-carbon aliphatic chain between guanidine groups. Unlike MGBG’s methyl-substituted bridge, its longer hydrophobic chain may influence membrane permeability and binding kinetics.
1,1'-(Decane-1,10-diyl)diguanidine dihydrochloride (Synthalin) ():
A 10-carbon analogue used historically as an antidiabetic agent. Its extended chain reduces solubility compared to MGBG, impacting bioavailability .
Aromatic Diguanidines
- p-Phenylenediguanidine (): An aromatic derivative with a benzene core. Used against Trypanosoma equiperdum, its planar structure favors DNA intercalation, differing from MGBG’s aliphatic mechanism .
Complex Derivatives
- Glyoxal bis(guanylhydrazone) (GBG) :
Lacks the methyl group in MGBG’s bridge. Inhibits ornithine decarboxylase (ODC) and AdoMetDC, but paradoxically, MGBG can increase ODC activity under certain conditions .
Mechanistic Differences
Physicochemical Properties
| Property | MGBG | Synthalin | GBG |
|---|---|---|---|
| Molecular Weight | 184.20 g/mol | 257.10 g/mol | ~200 g/mol (estimated) |
| Solubility | High (dihydrochloride) | Moderate | Moderate |
| LogP | -3.33 | N/A | N/A |
Biological Activity
1,1'-[(Methylethanediylidene)dinitrilo]diguanidine, commonly referred to as methylglyoxal bis(guanylhydrazone) (MGBG), is a synthetic compound known for its unique guanidine structure and significant biological activity. This article explores the biological properties of MGBG, focusing on its anti-proliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
MGBG is characterized by two guanidine groups linked by a methylene bridge that incorporates a dinitrile moiety. Its chemical formula is C₇H₁₄N₄, and it is often encountered in its dihydrochloride form, which enhances its solubility in aqueous environments. The compound exhibits notable biological properties that have garnered attention in various scientific fields.
Anti-Proliferative Effects
MGBG has been extensively studied for its anti-proliferative effects on cancer cells. Research indicates that it can induce apoptosis in various tumor cell lines by disrupting cellular metabolism and promoting oxidative stress. Specifically, MGBG has been shown to inhibit the activity of S-adenosyl-L-methionine decarboxylase (AdoMetDC), an enzyme crucial for polyamine synthesis, which is often upregulated in cancer cells.
The mechanism underlying the anti-proliferative effects of MGBG includes:
- Inhibition of AdoMetDC : MGBG acts as a competitive inhibitor of AdoMetDC, leading to decreased polyamine levels, which are essential for cell growth and proliferation .
- Induction of Apoptosis : The compound induces apoptosis through oxidative stress pathways and by disrupting mitochondrial function, which is critical in cancer cell survival .
- Modulation of Nitric Oxide Levels : MGBG has been noted for its ability to modulate nitric oxide levels in cells, potentially contributing to its neuroprotective effects and therapeutic applications.
Case Studies
Several studies have documented the biological activity of MGBG:
- Ehrlich Ascites Carcinoma Cells : In studies involving Ehrlich ascites carcinoma cells, MGBG demonstrated potent inhibition of cell proliferation. The growth inhibition was found to be reversible by low concentrations of exogenous polyamines, indicating that the compound's effects are closely linked to polyamine metabolism .
- Neuroprotective Effects : Research has suggested that MGBG may possess neuroprotective properties due to its modulation of nitric oxide levels. This aspect has implications for treating neurodegenerative diseases.
Data Table: Biological Activity Summary
Research Findings
Recent studies have further elucidated the biological activity of MGBG:
- Inhibition Studies : MGBG has been shown to inhibit cell proliferation effectively in various tumor models. The compound's inhibitory action on AdoMetDC was confirmed through enzyme assays and cell culture experiments .
- Polyamine Dynamics : The treatment with MGBG resulted in significant alterations in polyamine metabolism within treated cells, leading to decreased levels of spermidine and spermine—key players in cellular growth regulation .
Q & A
Q. What are the key spectroscopic and chromatographic techniques for characterizing 1,1'-[(Methylethanediylidene)dinitrilo]diguanidine, and how do they address structural ambiguity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving the compound’s tautomeric equilibria and nitrogen coordination geometry. Pair this with High-Performance Liquid Chromatography (HPLC) to assess purity and detect byproducts, especially in synthetic batches. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and fragmentation patterns. For resolving ambiguities in crystallographic data, combine X-ray diffraction with density functional theory (DFT) simulations to validate bond angles and torsional strain .
Q. How should researchers design initial synthetic pathways for this compound, considering its reactive dinitrilo and diguanidine groups?
- Methodological Answer : Begin with retrosynthetic analysis, focusing on protecting-group strategies for the dinitrilo moiety to prevent undesired side reactions. Use Schlenk-line techniques under inert atmospheres to stabilize intermediates. Monitor reaction progress via thin-layer chromatography (TLC) and in-situ Fourier-transform infrared (FTIR) spectroscopy to track functional group transformations. Pilot small-scale reactions (e.g., 50–100 mg) to optimize stoichiometry and solvent systems (e.g., DMF or acetonitrile) before scaling up .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using forced degradation protocols:
- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation products via HPLC-MS.
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor hydrolysis or tautomerism using UV-Vis spectroscopy.
- Light Sensitivity : Expose samples to UV (254 nm) and visible light, quantifying photodegradation with gas chromatography (GC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data, such as divergent outcomes in nucleophilic substitution reactions?
- Methodological Answer : Apply a systematic error analysis framework :
Compare solvent polarity effects (e.g., dielectric constant) across studies using the Kamlet-Taft solvatochromic parameters.
Replicate experiments under controlled humidity and oxygen levels to assess environmental interference.
Use multivariate regression to isolate variables (e.g., temperature, catalyst loading) contributing to discrepancies.
Cross-validate findings with computational mechanistic studies (e.g., transition state modeling via Gaussian 16) .
Q. What computational methods are most effective for modeling the compound’s electronic properties and ligand-binding interactions?
- Methodological Answer :
- Electronic Properties : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental cyclic voltammetry data to validate redox behavior.
- Ligand-Binding : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) to predict interactions with biological targets like NMDA receptors. Validate with surface plasmon resonance (SPR) binding assays .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Implement a 2^k factorial design to screen variables:
- Factors : Catalyst type (e.g., Pd/C vs. Raney Ni), solvent polarity, and temperature.
- Response Variables : Yield, enantiomeric excess (for chiral derivatives), and reaction time.
Use ANOVA to identify significant interactions and construct a response surface model (RSM) for multi-objective optimization. Validate with a central composite design (CCD) .
Q. What theoretical frameworks guide the study of this compound’s potential as a chelating agent in coordination chemistry?
- Methodological Answer : Anchor research in Hard-Soft Acid-Base (HSAB) theory to predict metal-ligand affinity (e.g., preference for Cu²⁺ or Fe³⁺). Supplement with ligand field theory (LFT) to interpret spectroscopic changes upon coordination. For kinetic studies, apply the Eigen-Wilkins mechanism to analyze metal-complex formation rates .
Q. How can AI-driven tools like COMSOL Multiphysics enhance experimental design for studying its mass transfer in catalytic systems?
- Methodological Answer : Integrate COMSOL’s Transport of Diluted Species module to simulate diffusion-reaction dynamics in porous catalysts. Train machine learning models (e.g., random forests) on historical kinetic data to predict optimal pore sizes and flow rates. Validate simulations with bench-scale fixed-bed reactor trials, using ICP-OES to quantify metal leaching .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
